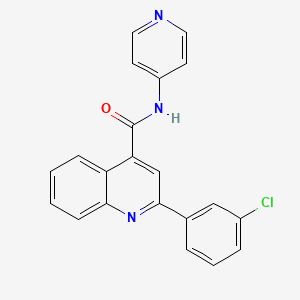
N-(4-sec-butylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide
描述
N-(4-sec-butylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide, commonly known as BuMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BuMA is a hydrazine derivative that belongs to the class of thiosemicarbazones and has been found to exhibit promising anticancer and antiviral properties.
科学研究应用
BuMA has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its anticancer activity. Studies have shown that BuMA exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. BuMA has been found to induce apoptosis and cell cycle arrest in cancer cells, which makes it a promising candidate for cancer therapy.
In addition to its anticancer activity, BuMA has also been found to exhibit antiviral properties. Studies have shown that BuMA inhibits the replication of the hepatitis C virus and the dengue virus. BuMA has also been found to inhibit the entry of the Zika virus into host cells.
作用机制
The mechanism of action of BuMA is not fully understood. However, studies have suggested that BuMA induces apoptosis in cancer cells by activating the mitochondrial pathway. BuMA has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Inhibition of the NF-κB pathway can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BuMA has been found to exhibit several biochemical and physiological effects. Studies have shown that BuMA inhibits the activity of the enzyme ribonucleotide reductase, which is involved in DNA synthesis. Inhibition of ribonucleotide reductase can lead to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
BuMA has also been found to inhibit the activity of the enzyme cathepsin B, which is involved in the degradation of extracellular matrix proteins. Inhibition of cathepsin B can lead to the inhibition of cancer cell invasion and metastasis.
实验室实验的优点和局限性
One of the advantages of BuMA is its potent anticancer and antiviral activity. BuMA has been found to exhibit activity against a variety of cancer cell lines and viruses. Another advantage of BuMA is its relatively simple synthesis method.
One of the limitations of BuMA is its potential toxicity. Studies have shown that BuMA can exhibit toxicity towards normal cells at high concentrations. Another limitation of BuMA is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of BuMA. One direction is the optimization of the synthesis method to improve the yield and purity of BuMA. Another direction is the investigation of the mechanism of action of BuMA to gain a better understanding of its anticancer and antiviral properties.
Further studies are needed to determine the toxicity of BuMA towards normal cells and to identify potential side effects. In addition, the development of new formulations that improve the solubility and bioavailability of BuMA could enhance its therapeutic potential.
Conclusion:
In conclusion, BuMA is a promising compound that exhibits potent anticancer and antiviral properties. The synthesis of BuMA is relatively simple, and it has been found to exhibit activity against a variety of cancer cell lines and viruses. Further research is needed to optimize the synthesis method, investigate the mechanism of action, and determine the toxicity and potential side effects of BuMA.
属性
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-[(2-methoxyacetyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-4-10(2)11-5-7-12(8-6-11)15-14(20)17-16-13(18)9-19-3/h5-8,10H,4,9H2,1-3H3,(H,16,18)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYYZBCZINUVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NNC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-butyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4856651.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4856654.png)
![2-{[4-allyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4856663.png)
![2-({4-allyl-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4856670.png)
![2,6-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4856674.png)

![2-{[3-cyano-6-(difluoromethyl)-4-phenyl-2-pyridinyl]thio}-N-[2-(difluoromethoxy)-4-methylphenyl]acetamide](/img/structure/B4856687.png)
![1-(4-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4856700.png)
![N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B4856711.png)

![2-({4-[(phenylthio)methyl]benzoyl}amino)-N-propylbenzamide](/img/structure/B4856736.png)

![3-[(3,4-dichlorobenzyl)thio]-5-isopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole](/img/structure/B4856753.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4856759.png)